molecular formula C19H25NO4 B2830172 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol CAS No. 1830791-18-8

2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol

Cat. No. B2830172
CAS RN: 1830791-18-8
M. Wt: 331.412
InChI Key: RNHGBVPPUDEVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol” is a biochemical used for proteomics research . It is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .

Scientific Research Applications

Organometallic Chemistry

The study by Baksi et al. (2007) explores the rhodium-mediated C–C bond activation of 2-(2′,6′-dialkylarylazo)-4-methylphenols, demonstrating the potential of such compounds in creating novel organometallic complexes with interesting structural and electronic properties. The formation of these complexes is indicative of the versatile roles that similar phenolic compounds can play in the development of new materials and catalysts (Baksi et al., 2007).

Inorganic Chemistry

Mondal et al. (2005) describe the synthesis and characterization of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating phenolic ligands. These compounds exhibit notable structural features and electronic properties, suggesting their utility in catalysis and as models for studying metal-metal interactions and electron transfer processes (Mondal et al., 2005).

Biochemistry

Research by Adelakun et al. (2012) highlights the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant capacity. This work underscores the potential of enzymatic processes in modifying phenolic compounds to enhance their bioactive properties, offering pathways for the development of new antioxidants (Adelakun et al., 2012).

Materials Science

The study by Mukherjee et al. (2010) on diphenoxido-bridged CoII and ZnII complexes with tripodal N2O2 ligands reveals the stabilization of metal-coordinated phenoxyl radical species. Such research demonstrates the significance of phenolic compounds in the design and synthesis of coordination complexes with potential applications in magnetic materials and catalysis (Mukherjee et al., 2010).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemicals. For a similar compound, “1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one”, it was found to be a poison by intravenous and intraperitoneal routes . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The future directions for research on “2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol” could involve further exploration of its biochemical properties and potential applications in proteomics research . Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights.

properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-5-24-17-8-6-7-15(19(17)21)12-20-13(2)14-9-10-16(22-3)18(11-14)23-4/h6-11,13,20-21H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHGBVPPUDEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.